PF-DcpSi

Spinal Muscular Atrophy DcpS Inhibition Lysosomotropism

PF-DcpSi is a next-generation DcpS inhibitor with an IC50 of 0.11 nM, specifically engineered to overcome the lysosomotropic limitations of first-generation inhibitors like RG3039. Its reverse-ether scaffold improves physicochemical properties, reduces off-target effects, and enables cleaner target validation in SMA and CNS models. This compound is the preferred chemical probe for dissecting DcpS-mediated pathways with confidence.

Molecular Formula C16H12FN5O
Molecular Weight 309.30 g/mol
Cat. No. B11938930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-DcpSi
Molecular FormulaC16H12FN5O
Molecular Weight309.30 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(N=C2N)N)COC3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C16H12FN5O/c17-11-4-9(7-18)5-12(6-11)23-8-10-2-1-3-13-14(10)15(19)22-16(20)21-13/h1-6H,8H2,(H4,19,20,21,22)
InChIKeyQSISRBIBWYHJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-DcpSi: High‑Potency DcpS Inhibitor and Chemical Probe for Mechanistic Studies in SMA and mRNA Decapping Research


PF‑DcpSi (CAS 2092917‑19‑4) is a C5‑substituted 2,4‑diaminoquinazoline small‑molecule inhibitor of the mRNA decapping scavenger enzyme (DcpS) with a reported IC50 of 0.11 nM [REFS‑1]. It was specifically designed as part of a medicinal chemistry campaign to improve the physicochemical properties and reduce the lysosomotropic liability of the first‑generation DcpS inhibitor RG3039 (compound 1), while retaining potent target engagement and in vivo efficacy in the spinal muscular atrophy (SMA) mouse model [REFS‑2]. PF‑DcpSi serves as a critical chemical probe for dissecting the mechanism by which DcpS inhibition exerts therapeutic benefit in SMA and for investigating DcpS biology more broadly [REFS‑3].

Why PF‑DcpSi Cannot Be Simply Replaced by Another DcpS Inhibitor Without Quantified Physicochemical and Selectivity Loss


DcpS inhibitors within the 2,4‑diaminoquinazoline class exhibit profound differences in lipophilicity, lysosomal accumulation potential, and off‑target activity that cannot be predicted from DcpS IC50 alone [REFS‑1]. The first‑generation compound RG3039 is a dibasic, highly lipophilic molecule (cLogP > 5) that accumulates in lysosomes, confounding the interpretation of its in vivo effects [REFS‑2]. PF‑DcpSi was specifically engineered to overcome this limitation: its reverse‑ether scaffold reduces cLogP while maintaining sub‑nanomolar DcpS potency, thereby mitigating lysosomotropism and enabling cleaner dissection of DcpS‑mediated biology [REFS‑3]. Substituting PF‑DcpSi with a structurally related analog lacking this quantified optimization compromises both the integrity of mechanistic studies and the reproducibility of in vivo efficacy [REFS‑4].

Quantified Differentiation of PF‑DcpSi Versus Closest DcpS Inhibitor Analogs


PF‑DcpSi Retains Potent DcpS Inhibition While Eliminating Lysosomotropic Liability

PF‑DcpSi exhibits an IC50 of 0.11 nM against DcpS, which is within 2‑fold of the first‑generation inhibitor RG3039 (IC50 = 0.069 nM) [REFS‑1]. Critically, PF‑DcpSi was designed to eliminate the lysosomal accumulation that characterizes RG3039, a dibasic lipophilic molecule [REFS‑2]. While RG3039 accumulates in lysosomes due to its high cLogP (>5), PF‑DcpSi's reduced lipophilicity mitigates this effect, thereby enabling cleaner interpretation of DcpS‑specific pharmacology [REFS‑3].

Spinal Muscular Atrophy DcpS Inhibition Lysosomotropism

PF‑DcpSi Demonstrates Improved Lipophilic Efficiency (LipE) Over RG3039

Lipophilic efficiency (LipE = pIC50 – cLogP) is a key metric of drug‑likeness that balances potency against lipophilicity‑driven liabilities. PF‑DcpSi (compound 24) exhibits a LipE of 5.8, which is significantly higher than that of RG3039 (compound 1, LipE = 4.9) [REFS‑1]. This improvement is achieved by the introduction of a nitrile‑substituted reverse‑ether scaffold that reduces cLogP while maintaining potent DcpS inhibition [REFS‑2].

Drug Design Lipophilic Efficiency DcpS Inhibitor

PF‑DcpSi Exhibits Superior DHFR Selectivity Over Reverse‑Ether Analogs

In addition to its improved lipophilic profile, PF‑DcpSi demonstrates enhanced selectivity against the structurally related enzyme dihydrofolate reductase (DHFR). PF‑DcpSi shows no significant activity against DHFR (IC50 > 30 µM), representing >270,000‑fold selectivity over its DcpS IC50 of 0.11 nM [REFS‑1]. The reverse‑ether scaffold of PF‑DcpSi confers an added advantage in DHFR selectivity compared to earlier piperidine‑based analogs [REFS‑2].

Kinase Selectivity DHFR DcpS

PF‑DcpSi Demonstrates In Vivo CNS Penetration with Favorable Brain‑to‑Plasma Ratio

PF‑DcpSi was evaluated in a mouse CNS pharmacokinetic study to confirm brain exposure. The compound exhibited a brain‑to‑plasma ratio (B/P) of 0.8 at 1 hour post‑dose (10 mg/kg, i.p.), indicating good CNS penetration [REFS‑1]. This B/P ratio is comparable to that of RG3039, which is known to be brain‑penetrant, but PF‑DcpSi achieves this without the lysosomotropic liability [REFS‑2].

CNS Penetration Pharmacokinetics Spinal Muscular Atrophy

PF‑DcpSi Prolongs Survival and Improves Motor Function in SMA Mouse Model

In the 2B/‑ SMA mouse model, PF‑DcpSi (30 mg/kg, i.p.) significantly prolonged survival and improved motor function compared to vehicle‑treated controls [REFS‑1]. This efficacy is comparable to that observed with RG3039 in the same model [REFS‑2]. Notably, because PF‑DcpSi lacks the lysosomotropic properties of RG3039, its in vivo activity can be more confidently attributed to DcpS inhibition rather than nonspecific lysosomal effects [REFS‑3].

Spinal Muscular Atrophy Preclinical Efficacy Motor Function

Optimal Research and Procurement Scenarios for PF‑DcpSi Based on Verified Differentiation


Mechanistic Studies of DcpS Biology in Spinal Muscular Atrophy (SMA)

PF‑DcpSi is the preferred chemical probe for dissecting DcpS‑dependent pathways in SMA, as its reduced lipophilicity eliminates the lysosomal accumulation that confounds interpretation with first‑generation inhibitors such as RG3039 [REFS‑1]. Investigators can confidently attribute observed phenotypes to DcpS inhibition, enabling cleaner target validation and mechanism‑of‑action studies in both cellular and in vivo SMA models [REFS‑2].

In Vivo Pharmacodynamic Studies Requiring CNS Penetration Without Lysosomal Confounding

For preclinical studies that require brain‑penetrant DcpS inhibition, PF‑DcpSi offers a validated CNS PK profile (B/P = 0.8) and in vivo efficacy in SMA mice, while avoiding the lysosomotropic artifacts that compromise data interpretation with RG3039 [REFS‑1]. This makes PF‑DcpSi the reagent of choice for CNS‑focused pharmacodynamic and biomarker studies in neurodegenerative disease models [REFS‑2].

Structure‑Activity Relationship (SAR) Campaigns Optimizing Lipophilic Efficiency and Selectivity

PF‑DcpSi serves as a benchmark compound in SAR studies aimed at improving the lipophilic efficiency (LipE = 5.8 vs. 4.9 for RG3039) and DHFR selectivity of DcpS inhibitors [REFS‑1]. Its reverse‑ether scaffold provides a validated template for designing next‑generation inhibitors with enhanced drug‑like properties and reduced off‑target liability [REFS‑2].

Comparative Chemical Probe Studies to Validate Target Engagement

When used alongside its inactive 7‑methyl analog (PF‑0683234), PF‑DcpSi enables rigorous chemical probe‑based validation of DcpS‑dependent biological effects [REFS‑1]. This pair provides a robust positive/negative control system for confirming that observed phenotypes are genuinely mediated by DcpS inhibition rather than off‑target effects of the 2,4‑diaminoquinazoline chemotype [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-DcpSi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.